molecular formula C25H24N2O4 B269000 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

Numéro de catalogue B269000
Poids moléculaire: 416.5 g/mol
Clé InChI: AXKQSMSSPPGZII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines, which are important for immune system regulation. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.

Mécanisme D'action

BMS-986165 works by selectively inhibiting the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is a key mediator of cytokine signaling. By blocking 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, BMS-986165 prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcription of genes that drive the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively reduce inflammation in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with BMS-986165 led to a significant reduction in skin inflammation and improved disease symptoms. The inhibitor has also been shown to reduce inflammation in models of inflammatory bowel disease and lupus. BMS-986165 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BMS-986165 is its selectivity for 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which reduces the risk of off-target effects. The inhibitor has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of BMS-986165 is its relatively low potency compared to other JAK inhibitors. This may limit its efficacy in certain disease settings, and further optimization may be necessary to improve its potency.

Orientations Futures

There are several potential future directions for the development of BMS-986165. One area of interest is the use of the inhibitor in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve a synergistic effect. Another potential application is the use of BMS-986165 in the treatment of viral infections, as 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is involved in the signaling pathways of several antiviral cytokines. Finally, further optimization of the inhibitor may lead to improved potency and efficacy, which could expand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps, starting with the preparation of the biphenyl-4-ol intermediate. The intermediate is then reacted with 4-(morpholin-4-ylcarbonyl)phenylacetic acid to form the final product. The synthesis of BMS-986165 has been optimized to increase yield and purity, and the final product has been characterized by various spectroscopic techniques.

Applications De Recherche Scientifique

BMS-986165 has been studied extensively in preclinical models for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. The inhibitor has been shown to effectively block the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a critical role in the pathogenesis of autoimmune diseases, and targeting 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has emerged as a promising therapeutic strategy.

Propriétés

Nom du produit

2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

Formule moléculaire

C25H24N2O4

Poids moléculaire

416.5 g/mol

Nom IUPAC

N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O4/c28-24(18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-22-10-6-21(7-11-22)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28)

Clé InChI

AXKQSMSSPPGZII-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

SMILES canonique

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.